molecular formula C12H13NO3 B2725976 N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide CAS No. 2034417-74-6

N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide

Cat. No.: B2725976
CAS No.: 2034417-74-6
M. Wt: 219.24
InChI Key: DBEPUIYOMMTZJL-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-yl)methyl]furan-3-carboxamide is a synthetic carboxamide derivative featuring dual furan rings. The compound’s structure includes a furan-3-carboxamide moiety linked via a methylene bridge to a 2,5-dimethylfuran-3-yl group.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPUIYOMMTZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Scientific Research Applications

Medicinal Chemistry

N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide has been explored for its potential therapeutic properties:

  • Antiviral Activity : Studies have indicated that derivatives of this compound can inhibit the influenza H5N1 virus. For instance, a related furan-carboxamide derivative showed an effective concentration (EC50) of 1.25 µM against H5N1, highlighting the potential of this class of compounds in antiviral drug development .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating specific pathways involved in inflammation. Research suggests that similar compounds can reduce pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : The compound can interact with various enzymes, potentially altering their activity and impacting metabolic pathways. This mechanism is critical for developing drugs targeting specific diseases.
  • Antioxidant Activity : The compound may scavenge free radicals, providing protective effects against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and cancer.

Materials Science

In addition to its biological applications, this compound is being investigated for its utility in developing new materials:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its unique structure allows for the incorporation of furan moieties into polymer backbones, potentially leading to materials with improved functionalities.

Case Study 1: Antiviral Efficacy Against H5N1

A systematic study demonstrated that furan-carboxamide derivatives exhibit significant antiviral activity against the H5N1 virus. The structure–activity relationship (SAR) analysis revealed that modifications to the furan ring significantly influenced antiviral potency. For example, compounds with specific substituents showed enhanced efficacy compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Mechanisms

Research on similar compounds has shown that they effectively reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines. These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases like arthritis or asthma .

Comparative Analysis of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AntiviralH5N1 Virus1.25Significant inhibition
Anti-inflammatoryVarious cell linesVariesReduction in cytokine levels
AntioxidantOxidative stress modelsVariesScavenging of free radicals

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide with two structurally related compounds from the evidence:

Property This compound N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]-furan-3-carboxamide N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea
Core Structure Dual furan rings with methyl substituents Furan-3-carboxamide linked to dibenzocycloheptenylamino-phenyl Dihydrobenzofuran with phenylmethoxy and hydroxyurea groups
Key Functional Groups Carboxamide, methyl-furan Carboxamide, amino-dibenzocycloheptenone Hydroxyurea, benzofuran, phenylmethoxy
Molecular Formula C₁₂H₁₃NO₃ (hypothetical) C₂₆H₂₁N₂O₃ C₁₆H₁₆N₂O₄
Observed Interactions Not reported N–H···O hydrogen bonding in crystal lattice No crystallographic data; hydroxyurea may participate in hydrogen bonding
Crystallographic System N/A Monoclinic (space group P2₁/c) N/A
Bioactivity/Applications Unknown Potential kinase inhibition (implied by dibenzocycloheptenylamino motif) Unclear; hydroxyurea derivatives often target enzymes or DNA synthesis

Key Observations:

Substituent Effects: The dimethylfuran group in the target compound introduces steric hindrance absent in the dibenzocycloheptenylamino analog . This may reduce solubility compared to the phenylmethoxy-substituted compound in .

Hydrogen Bonding: Unlike the dibenzocycloheptenylamino derivative, which exhibits intermolecular N–H···O bonds critical for crystal packing , the target compound’s methyl groups could disrupt such interactions, altering solid-state properties.

Bioactivity Potential: The hydroxyurea group in suggests possible enzyme inhibition, while the dibenzocycloheptenylamino group in implies kinase-targeting activity. The target compound’s lack of such functional groups may limit analogous applications.

Biological Activity

N-[(2,5-dimethylfuran-3-yl)methyl]furan-3-carboxamide is a synthetic organic compound characterized by its unique furan-based structure, which includes a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral properties and interactions with cellular mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO2C_{12}H_{15}NO_2, with a molecular weight of approximately 219.25 g/mol. The compound features a furan ring substituted with two methyl groups at positions 2 and 5, which is linked to a carboxamide group. This structural arrangement is believed to enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the oxidation of the furan ring. These intermediates can interact with various molecular targets within biological systems, influencing pathways related to cell proliferation and apoptosis . The compound's interaction with specific enzymes or receptors may modulate their activities, leading to diverse biological effects .

Antiviral Activity

Recent studies have highlighted the potential of furan-carboxamide derivatives, including this compound, as inhibitors of influenza viruses such as H5N1. In one study, derivatives exhibited significant antiviral activity with an effective concentration (EC50) value as low as 1.25 μM against the H5N1 virus . The structure–activity relationship (SAR) analysis indicated that the presence of the 2,5-dimethyl substituents on the furan ring was crucial for enhancing antiviral potency.

Table 1: Summary of Biological Activities of Furan-Carboxamide Derivatives

Compound NameEC50 (μM)Activity TypeNotes
N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide7.716AntiviralEffective against H5N1 influenza virus
N-(2-(thio)ethyl)-2,5-dimethylfuran-3-carboxamide1.25AntiviralHighest potency among tested compounds
N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide-Potential applicationsUnique structural features may enhance activity

The findings suggest that modifications to the furan structure can significantly impact the biological activity of these compounds. For instance, substituting different groups on the furan ring or altering the linkage to the carboxamide group can lead to variations in potency and selectivity against viral targets .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider potential toxicological effects. Studies have indicated that furan derivatives can exhibit varying degrees of toxicity depending on their structure and functional groups . Therefore, further research is necessary to evaluate the safety profile and therapeutic window of this compound.

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